Unii-ZU57hfi5YM
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Overview
Description
Unii-ZU57hfi5YM, also known as CS1P1, is a chemical compound with the molecular formula C27H23F4N3O3 and a molecular weight of 513.4834 g/mol . It is characterized by its achiral nature and the absence of defined stereocenters . The compound is known for its unique structure, which includes a 1,2,4-oxadiazole ring and a trifluoromethyl biphenyl moiety .
Preparation Methods
The synthetic route typically starts with the preparation of the biphenyl intermediate, followed by the formation of the oxadiazole ring through cyclization reactions . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Unii-ZU57hfi5YM undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic rings
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Unii-ZU57hfi5YM has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: This compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of Unii-ZU57hfi5YM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Unii-ZU57hfi5YM can be compared with other similar compounds, such as:
N-(2-Fluoro-4-(5-(2’-Methyl-2-(trifluoromethyl)(1,1’-biphenyl)-4-yl)-1,2,4-oxadiazol-3-yl)phenyl)methyl)-N-methyl-β-alanine: This compound shares structural similarities with this compound, including the presence of the oxadiazole ring and the trifluoromethyl biphenyl moiety.
TZ-3321:
This compound is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry .
Properties
CAS No. |
1246526-29-3 |
---|---|
Molecular Formula |
C27H23F4N3O3 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
3-[[2-fluoro-4-[5-[4-(2-methylphenyl)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl-methylamino]propanoic acid |
InChI |
InChI=1S/C27H23F4N3O3/c1-16-5-3-4-6-20(16)21-10-9-18(13-22(21)27(29,30)31)26-32-25(33-37-26)17-7-8-19(23(28)14-17)15-34(2)12-11-24(35)36/h3-10,13-14H,11-12,15H2,1-2H3,(H,35,36) |
InChI Key |
WGQKJRQXCSGORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C=C4)CN(C)CCC(=O)O)F)C(F)(F)F |
Origin of Product |
United States |
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